(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane
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Overview
Description
(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexane is a bicyclic compound that features a unique structural motif. This compound is of significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and its utility as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane can be achieved through various methods. One common approach involves the photochemical decomposition of substituted pyrazolines. This method is advantageous due to its mild reaction conditions and excellent functional group tolerance . Another method involves the intramolecular cyclopropanation of N-allylamino acid dimethylamides using titanium (II) reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzyl ketones, while reduction could produce benzylamines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which (1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bicyclic structure. This interaction can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-one: This compound shares a similar bicyclic structure but differs in its functional groups.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with potential biological activities.
3-Azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines]: These compounds have shown potential as antitumor agents.
Uniqueness
What sets (1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane apart is its specific arrangement of atoms and the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15N/c1-2-4-10(5-3-1)7-13-8-11-6-12(11)9-13/h1-5,11-12H,6-9H2/t11-,12+ |
InChI Key |
OQEHGZOASMRNJW-TXEJJXNPSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1C2C1CN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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